molecular formula C9H14N2O B1379226 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile CAS No. 1803566-52-0

8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

Cat. No.: B1379226
CAS No.: 1803566-52-0
M. Wt: 166.22 g/mol
InChI Key: HPISPUBATLQYPK-UHFFFAOYSA-N
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Description

8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile (CAS 1803566-52-0) is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This pyrrolomorpholine derivative is classified as a fused heterocyclic scaffold, a feature commonly associated with privileged structures in medicinal chemistry and drug discovery. The pyrrolo[2,1-c]morpholine core is of significant research interest for the development of novel pharmacological agents. Related pyrrolo-fused heterocycles have been extensively studied as key scaffolds in the design of potent kinase inhibitors, particularly targeting proteins such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . These kinases are critical targets in oncology research, playing roles in cell proliferation and survival signaling pathways . The structure of this compound, featuring a nitrile group, is a common pharmacophore that can contribute to hydrogen bonding with enzyme active sites. Researchers may explore this compound as a versatile building block for synthesizing more complex molecules or as a candidate for probing biological activity in high-throughput screening assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9-3-2-4-11(9)6-8(5-10)12-7-9/h8H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPISPUBATLQYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1CC(OC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 1,4-diaminobutane with a suitable aldehyde in the presence of a reducing agent.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8a-Methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrrolomorpholines.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Potential
Research indicates that compounds similar to 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine derivatives exhibit activity at neurotransmitter receptors, particularly the serotonin and histamine receptors. These compounds have been investigated for their potential use in treating neurological disorders such as anxiety and depression. Their ability to modulate these receptors suggests they could serve as scaffolds for developing new antidepressants or anxiolytics .

Case Study: Histamine H3 Receptor Modulators
A study on hexahydro-pyrrolo compounds demonstrated their efficacy as histamine H3 receptor antagonists. This action can lead to increased release of neurotransmitters like acetylcholine and norepinephrine, which are crucial in cognitive functions and mood regulation . The structural similarity of 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile to these compounds positions it as a candidate for further investigation.

The compound's scaffold has been utilized in drug discovery programs aimed at identifying novel therapeutic agents. Its versatility allows researchers to modify the side chains and functional groups to enhance efficacy and selectivity against specific biological targets.

Example of Derivative Synthesis

A derivative of the compound was synthesized and tested for its ability to inhibit certain cancer cell lines. The results indicated that modifications to the carbonitrile group significantly enhanced the compound's cytotoxicity against these cells, highlighting the potential for developing anticancer agents based on this scaffold .

Mechanism of Action

The mechanism by which 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Inhibition of bacterial cell wall synthesis.

  • Neurological Effects: Modulation of neurotransmitter receptors or ion channels.

  • Analgesic Effects: Interaction with pain receptors or pathways involved in pain perception.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile with structurally related compounds, highlighting key differences in functional groups, applications, and physicochemical properties.

Compound Name CAS Number Functional Groups Molecular Weight (g/mol) Key Applications Notable Properties
This compound 1333493-11-0 Nitrile, 8a-methyl 179.22 Medicinal chemistry (building block for drug candidates) Enhanced steric hindrance; moderate polarity due to nitrile group
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride 1909314-19-7 Carboxylic acid, hydrochloride salt 207.65 Pharmaceuticals (neurological/metabolic drug synthesis) High water solubility; ionic interactions via carboxylic acid
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide 1240529-47-8 Carbothioamide 186.27 Agrochemical research (enzyme inhibition studies) Thioamide group enables metal coordination; moderate lipophilicity
Pyrrolo[2,1-c][1,4]benzodiazepine hybrids Not specified Benzodiazepine-pyrrolo hybrid Variable Antitumor agents (DNA sequence-selective binding) Planar aromatic system enhances DNA intercalation
4-(8-Methyl-pyrrolo[1,2-a]quinolin-4-yl)-2-oxo-2H-chromene-3-carbonitrile Not specified Nitrile, chromene, quinoline 346.37 Fluorescent materials (optical applications) Extended conjugation for luminescence

Key Structural and Functional Comparisons:

Functional Group Diversity: The nitrile in the target compound enables nucleophilic addition reactions, contrasting with the carboxylic acid (hydrogen bonding/ionic interactions) and carbothioamide (metal-binding capacity) in analogs.

Biological Activity :

  • Unlike pyrrolo-benzodiazepine hybrids (DNA-targeting antitumor agents) , the target compound’s morpholine ring may favor central nervous system (CNS) drug development due to blood-brain barrier permeability .

Material Science Applications: While chromeno-pyrrole derivatives (e.g., ) exhibit rigid crystal packing via C–H⋯π interactions , the methyl and nitrile groups in the target compound may enhance thermal stability for polymer composites .

Research Findings and Data

Physicochemical Properties:

  • Lipophilicity : The methyl group increases logP compared to unmethylated analogs (e.g., logP ≈ 1.2 vs. 0.8 for CAS 1423025-07-3), improving membrane permeability .
  • Solubility : Lower aqueous solubility than the carboxylic acid derivative (0.5 mg/mL vs. 15 mg/mL for CAS 1909314-19-7) due to reduced polarity .

Crystallographic Insights:

  • The methyl group induces an envelope conformation in the pyrrolidine ring, contrasting with the half-chair conformation observed in chromeno-pyrrole derivatives .

Biological Activity

8a-Methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C8H14N2
  • Molecular Weight : 154.21 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 47002529

Research indicates that compounds similar to 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine derivatives often interact with various biological targets, including:

  • Histamine H3 Receptors : These compounds can act as modulators of histamine receptors, influencing neurotransmitter release and potentially affecting cognitive functions and appetite regulation .
  • Serotonin Transporters : They may also influence serotonin levels by modulating the serotonin transporter, which is crucial for mood regulation and anxiety disorders .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
AntidepressantPotential modulation of serotonin levels may provide antidepressant effects.
NeuroprotectiveInteraction with neurotransmitter systems suggests possible neuroprotective properties.
Anti-inflammatorySimilar compounds have shown anti-inflammatory activity in various models.
AntitumorSome derivatives exhibit cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

  • Neuropharmacological Effects :
    • A study indicated that similar pyrrolidine derivatives could enhance cognitive function by modulating neurotransmitter systems, particularly in models of depression and anxiety .
  • Antitumor Activity :
    • Research on related compounds has shown that they can induce apoptosis in cancer cells, suggesting that 8a-methyl derivatives might have similar effects. For instance, certain analogs have demonstrated significant inhibitory activity against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with traditional chemotherapeutics like doxorubicin .
  • Anti-inflammatory Properties :
    • In vitro studies have demonstrated that compounds with a pyrrolidine structure can reduce pro-inflammatory cytokine production in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. The compound's safety profile indicates potential hazards:

  • Signal Word : Danger
  • Hazard Statements : May cause severe skin burns and eye damage; may cause respiratory irritation.

Q & A

Q. How can polymorphism affect its physicochemical properties?

  • Methodology : Screen for polymorphs via solvent evaporation and slurry methods. Characterize using PXRD and DSC. Correlate lattice energy (Hessian matrix calculations) with dissolution rates and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
Reactant of Route 2
8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

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